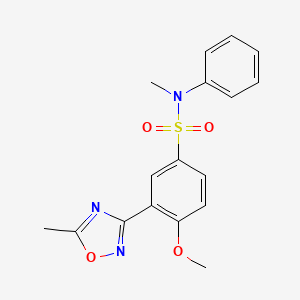
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as OPA, and it has been studied for its potential use in drug development, as well as its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of OPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. This leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
OPA has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, indicating its potential use in the treatment of various diseases. OPA has also been found to exhibit significant antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of OPA is its ability to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the major limitations of OPA is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of OPA. One of the major areas of interest is its potential use in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Further studies are needed to fully understand the mechanism of action of OPA and its potential applications in drug development. Additionally, studies are needed to explore the potential use of OPA in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in drug development, as well as its ability to interact with biological systems, make it a promising candidate for further study. Further research is needed to fully understand the mechanism of action of OPA and its potential applications in various fields.
Métodos De Síntesis
The synthesis of OPA involves the reaction of 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol with N-(1-phenylethyl)acetamide. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
OPA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its potential use in drug development. OPA has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(15-8-4-3-5-9-15)20-18(23)12-24-17-11-7-6-10-16(17)19-21-14(2)22-25-19/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEXIRIEJAYEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)







